molecular formula C24H22N2O5 B423282 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

Cat. No.: B423282
M. Wt: 418.4g/mol
InChI Key: MYNHAMOECFFNPK-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy and benzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-4-methylphenol with appropriate reagents to form the desired hydrazinylidene intermediate. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

    Substitution: The methoxy and benzoate groups can participate in substitution reactions, where these groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: A related compound with similar structural features but different functional groups.

    4-methoxyphenyl benzoate: Shares the benzoate group but lacks the hydrazinylidene moiety.

    2-methoxy-4-(methoxymethyl)phenol: Contains methoxy groups but differs in the overall structure.

Uniqueness

2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of both methoxy and benzoate groups, along with the hydrazinylidene moiety, sets it apart from other similar compounds.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H22N2O5/c1-16-9-11-19(21(13-16)29-2)23(27)26-25-15-17-10-12-20(22(14-17)30-3)31-24(28)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,26,27)/b25-15+

InChI Key

MYNHAMOECFFNPK-MFKUBSTISA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)OC

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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